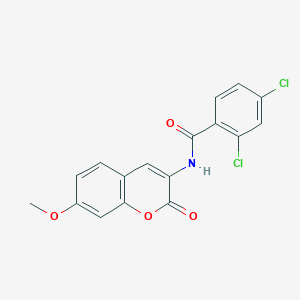

2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” is a chemical compound . It’s a derivative of coumarin, which is a type of heterocyclic compound . Coumarin derivatives have been widely used in bioorganic chemistry, molecular recognition, and materials science . They have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” can be analyzed based on its structure. For instance, it might undergo reactions typical for coumarin derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry .Applications De Recherche Scientifique

Antimicrobial Applications

Several studies have highlighted the antimicrobial potential of compounds structurally related to 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing promising antibacterial and antifungal activities. For instance, compounds synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate and further modified have demonstrated significant antimicrobial properties (Parameshwarappa et al., 2009; Govori et al., 2013). These findings suggest the potential of such derivatives in developing new antimicrobial agents.

Synthesis and Organic Chemistry

The synthesis of derivatives related to 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide has been explored for various chemical properties and reactions. For example, the synthesis and characterization of novel oxadiazole derivatives containing the 2H-chromen-2-one moiety, which were synthesized in good yields and showed antibacterial and antifungal activities, highlight the versatility of these compounds in chemical synthesis (Mahesh et al., 2022). Such studies are crucial for expanding the utility of coumarin derivatives in various chemical and pharmaceutical applications.

Structural and Spectroscopic Analysis

Research has also focused on the crystal structure and molecular analysis of compounds within this chemical family. For instance, studies on the crystal and molecular structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]-Benzamide and related compounds provide valuable insights into their structural properties and potential interactions in biological systems (Anuradha et al., 2012). Understanding these structural aspects is crucial for designing compounds with targeted biological activities.

Mécanisme D'action

Mode of Action

It is presumed that the compound may make additional favorable contacts with certain enzymes, leading to changes in their activity .

Pharmacokinetics

It is suggested that the compound maintains favorable overall lipophilicity values (log d = 20 - 21), which could influence its bioavailability .

Result of Action

Some related compounds have shown potent biochemical and cellular inhibition, suggesting that this compound may have similar effects .

Safety and Hazards

Orientations Futures

The future directions for research on “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by coumarin derivatives, this compound could be a valuable starting point for the development of new therapeutic agents .

Propriétés

IUPAC Name |

2,4-dichloro-N-(7-methoxy-2-oxochromen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO4/c1-23-11-4-2-9-6-14(17(22)24-15(9)8-11)20-16(21)12-5-3-10(18)7-13(12)19/h2-8H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIYZGSXGDWAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)

![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)

![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)

![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2797696.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)